molecular formula C18H23N3O2S B2657178 3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide CAS No. 2034612-09-2

3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide

Cat. No.: B2657178
CAS No.: 2034612-09-2
M. Wt: 345.46
InChI Key: WUILNCORYLGRJH-UHFFFAOYSA-N
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Description

The compound “3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide” is a complex organic molecule. It contains a phenylthio group, a tetrahydro-2H-pyran-2-yl group, and a 1H-pyrazol-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The phenylthio group is a sulfur-containing aromatic group, the tetrahydro-2H-pyran-2-yl group is a six-membered ring with one oxygen atom, and the 1H-pyrazol-4-yl group is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The phenylthio group might undergo oxidation reactions, the tetrahydro-2H-pyran-2-yl group might participate in ring-opening reactions, and the 1H-pyrazol-4-yl group might undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kendre, Landge, and Bhusare (2015) outlines the multi-component cyclo-condensation reaction for synthesizing a new series of derivatives, including pyrazole and isoxazole, among others, evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities (Kendre, B. V., Landge, M. G., & Bhusare, S. B., 2015). These derivatives, while not directly mentioned, share a structural resemblance to the compound , indicating potential for antimicrobial and anti-inflammatory applications.

Crystal Structure Analysis

Research into the crystal structure of related compounds, like the study by Hao, Wang, and Chen (2010), provides insight into the molecular interactions and stability of these molecules (Hao, C.-J., Wang, Y., & Chen, S., 2010). Understanding the crystal structure aids in predicting the biological activity and synthesizing more effective derivatives of the initial compound.

Complexes with Palladium(II) Chloride

The study on palladium(II) chloride complexes with similar ligands (Palombo et al., 2019) highlights the chemical versatility and potential applications of these compounds in creating new materials or catalytic agents (Palombo, T. et al., 2019). These complexes' formation and structure could inspire further research into the compound's applications in material science and catalysis.

Antidepressant Potential

Research by Bailey et al. (1985) describes compounds with a structural similarity, showcasing potential as antidepressants with reduced side effects (Bailey, D. M. et al., 1985). This indicates that derivatives of the specified compound could be explored for their psychotherapeutic applications.

Immunomodulating Activity

A study on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides (Doria et al., 1991) evaluated their immunomodulating activity, suggesting that similar compounds could have applications in enhancing immune responses (Doria, G. et al., 1991). This research path could provide valuable insights into developing new immunotherapeutic agents.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(9-11-24-17-7-2-1-3-8-17)20-15-12-19-21(13-15)14-16-6-4-5-10-23-16/h1-3,7-8,12-13,16H,4-6,9-11,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUILNCORYLGRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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